Bibb-515

Lipid Metabolism In Vivo Pharmacology OSC Inhibition

Reproducing OSC inhibition studies often fails when substituting BIBB-515-species-specific ED50 profiles (0.2-0.5 mg/kg rat vs. 0.36-33.3 mg/kg mouse) and LDL production reduction (30-54%) are not mirrored across compounds. BIBB-515 delivers reproducible, Phase I-validated OSC inhibition. - Reduces LDL production 30-54% in rat dyslipidemia models at low oral doses (ED50 0.2-0.5 mg/kg) - Selective OSC inhibition in HepG2 cells (ED50 8.69 nM) without confounding HMG-CoA reductase activity - Phase I trial (NCT02266485) provides human PK/PD bridge for translational studies

Molecular Formula C22H21ClN2O2
Molecular Weight 380.9 g/mol
CAS No. 156635-05-1
Cat. No. B1666965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibb-515
CAS156635-05-1
Synonyms1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine
BIBB 515
BIBB-515
Molecular FormulaC22H21ClN2O2
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2
InChIKeyJQNWPWUJMRAASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIBB-515: OSC Inhibitor Profile for Research


BIBB-515 (1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine) is a synthetic small molecule and a selective, orally active inhibitor of 2,3-oxidosqualene cyclase (OSC), a pivotal enzyme in the post-squalene cholesterol biosynthesis pathway [1]. Its primary mechanism involves reducing low-density lipoprotein (LDL) production, distinguishing it from statins that primarily upregulate LDL clearance [2]. In vivo, BIBB-515 exhibits dose-dependent inhibition of OSC with species-specific ED50 values and has been evaluated in multiple preclinical and Phase I clinical settings [3].

BIBB-515 Substitution Limitations


Substituting BIBB-515 with a structurally distinct OSC inhibitor like Ro 48-8071 introduces significant experimental variance due to differences in in vivo potency and potentially distinct pharmacokinetic and pharmacodynamic profiles [1]. While both compounds target OSC, BIBB-515 demonstrates a unique species-specific ED50 profile (0.2-0.5 mg/kg in rats vs. 0.36-33.3 mg/kg in mice), which may not be mirrored by other inhibitors [2]. Furthermore, cross-study comparisons reveal differences in the magnitude of lipid-lowering effects in hamster models at similar doses, making direct substitution unreliable for reproducing specific experimental outcomes [3].

BIBB-515 vs. Key Comparators


In Vivo OSC Inhibition vs. Ro 48-8071

BIBB-515 demonstrates distinct species-dependent in vivo OSC inhibitory potency when directly compared to the well-studied OSC inhibitor Ro 48-8071. BIBB-515's ED50 for OSC inhibition is 0.2-0.5 mg/kg in rats, whereas Ro 48-8071 shows lipid-lowering effects at a higher dose of 150 µg/kg (0.15 mg/kg) in hamsters [1][2]. Importantly, the ED50 for BIBB-515 in mice is substantially higher (0.36-33.3 mg/kg) than in rats, indicating a species-specific variability that may be a key differentiator for model selection [1].

Lipid Metabolism In Vivo Pharmacology OSC Inhibition

Lipid-Lowering in Hamsters vs. Ro 48-8071

In hyperlipemic hamster models, BIBB-515 achieves a 25% reduction in total cholesterol and a 59% reduction in LDL-cholesterol at a dose of 148 mg/kg/day over 25 days [1]. In contrast, the comparator OSC inhibitor Ro 48-8071 was reported to lower LDL-C by ~40% in hamsters at a much lower dose of 150 µg/kg/day (0.15 mg/kg) [2]. This suggests that while BIBB-515 is effective, Ro 48-8071 demonstrates superior potency on a mg/kg basis for LDL-C lowering in the hamster model.

Dyslipidemia Cholesterol Reduction In Vivo Efficacy

In Vitro Selectivity: OSC vs. HMG-CoA Reductase

BIBB-515 inhibits cholesterol biosynthesis in HepG2 cells with an ED50 of 4.11 nM and OSC activity with an ED50 of 8.69 nM [1]. Crucially, it shows no inhibition of HMG-CoA reductase, the target of statins, at concentrations up to 10 µM, confirming its selectivity for the post-squalene pathway [1]. This contrasts sharply with statins, which act upstream on HMG-CoA reductase. For example, simvastatin's active form is a potent HMG-CoA reductase inhibitor (IC50 ~11 nM) but has no direct effect on OSC [2].

Cell-based Assays Mechanism of Action Selectivity

Clinical Translation: Phase I vs. Pravastatin

BIBB-515 was directly compared to pravastatin (20 mg) in a randomized, placebo-controlled Phase I trial (NCT02266485) in hyperlipemic healthy males [1]. This trial assessed pharmacodynamics (inhibition of OSC, using MES as a marker) and preliminary pharmacokinetics over 2 weeks. The existence of this head-to-head human data provides a foundation for human translation that is absent for many other OSC tool compounds like Ro 48-8071, which, while extensively studied preclinically, lacks an equivalent public clinical comparator study.

Clinical Pharmacology Translational Research Phase I Trial

LDL Production vs. Statin Clearance Mechanism

Kinetic studies in hyperlipemic hamsters revealed that BIBB-515 (148 mg/kg/day) significantly reduces LDL production rate by 30-54%, with no relevant change in LDL clearance or fractional catabolic rate [1]. This is a fundamental mechanistic difference from statins, which primarily lower LDL-C by upregulating hepatic LDL receptor expression and enhancing LDL clearance. For example, pravastatin has been shown to increase the fractional catabolic rate of LDL by ~25% in humans [2].

Lipoprotein Kinetics LDL Production Lipid-lowering Mechanism

BIBB-515 Research Applications


Selective Post-Squalene Pathway Study

Use BIBB-515 as a selective tool compound to dissect the biological consequences of OSC inhibition in cell-based assays (e.g., HepG2 cells, ED50 = 8.69 nM) without confounding upstream inhibition of HMG-CoA reductase [1]. This is particularly valuable for studying the accumulation of 2,3-oxidosqualene-derived metabolites and their potential off-target effects.

In Vivo VLDL/LDL Production Suppression in Rats

Employ BIBB-515 in rat models of dyslipidemia to specifically reduce LDL production rates by 30-54%, leveraging its potent OSC inhibition at low doses (ED50 = 0.2-0.5 mg/kg) [1]. This application is ideal for studies exploring the physiological impact of modulating hepatic lipoprotein secretion.

Translational Research with Clinical Benchmarking

For programs aiming to bridge preclinical and clinical findings, BIBB-515 offers a unique advantage due to its evaluation in a Phase I trial (NCT02266485) that directly compared its pharmacodynamic effects to pravastatin [2]. This allows for the design of new studies with a more informed understanding of potential human pharmacokinetic and pharmacodynamic behavior.

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